Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate

Lipophilicity Drug-likeness Permeability

Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS 2105779-35-7) is a bifunctional cyclopropane-containing amino acid ester building block featuring a primary aminomethyl group and an ethyl acetate moiety attached to the same cyclopropyl carbon. The strained, conformationally rigid cyclopropane ring imposes a restricted spatial orientation on the amine and ester functional groups, a property that distinguishes this scaffold from flexible-chain analogs and makes it valuable for constructing conformationally constrained peptidomimetics and spirocyclic architectures.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 2105779-35-7
Cat. No. B2732501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-(aminomethyl)cyclopropyl)acetate
CAS2105779-35-7
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCCOC(=O)CC1(CC1)CN
InChIInChI=1S/C8H15NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-6,9H2,1H3
InChIKeyOOYIADNWFTZPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS 2105779-35-7): A Constrained Cyclopropane-Amino Acid Ester Building Block for Medicinal Chemistry and Scaffold Design


Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS 2105779-35-7) is a bifunctional cyclopropane-containing amino acid ester building block featuring a primary aminomethyl group and an ethyl acetate moiety attached to the same cyclopropyl carbon [1]. The strained, conformationally rigid cyclopropane ring imposes a restricted spatial orientation on the amine and ester functional groups, a property that distinguishes this scaffold from flexible-chain analogs and makes it valuable for constructing conformationally constrained peptidomimetics and spirocyclic architectures [2].

Why In-Class Cyclopropane Amino Esters Cannot Be Generically Substituted for Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate


Although multiple cyclopropane amino acid esters share superficial structural similarity, key molecular properties—including lipophilicity (XLogP3), topological polar surface area (TPSA), rotatable bond count, and the spatial relationship between the amine and ester groups—differ substantially across analogs [1][2]. These differences directly affect membrane permeability, solubility, and the conformational constraints imparted during incorporation into larger molecular scaffolds. Generic substitution without explicit property matching can alter pharmacokinetic profiles or compromise the structural rigidity that is the primary design rationale for selecting a cyclopropane-constrained building block.

Quantitative Differentiator Evidence Guide: Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate vs. Closest Analogs


XLogP3 Lipophilicity Comparison: Ethyl Ester Occupies an Optimal Intermediate logP Window Relative to Methyl and tert-Butyl Esters

The target compound displays an XLogP3 of 0.1, positioning it between the more hydrophilic methyl ester (-0.3) and the more lipophilic tert-butyl ester (0.7). The free carboxylic acid, in contrast, is strongly hydrophilic with an XLogP3 of -2.9. For oral drug candidates, logD values between 1 and 3 are typically considered optimal; the ethyl ester's value of 0.1 represents the closest analog to this window while still retaining sufficient aqueous solubility for handling [1]. The regioisomer ethyl 1-(aminomethyl)cyclopropanecarboxylate has an XLogP3 of -0.2, indicating that the additional methylene spacer in the target compound measurably increases lipophilicity.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count Differentiates Conformational Flexibility from Regioisomer

The target compound possesses 5 rotatable bonds, compared to only 4 for the regioisomer ethyl 1-(aminomethyl)cyclopropanecarboxylate [1]. The additional rotatable bond arises from the methylene spacer inserted between the cyclopropyl ring and the ester carbonyl, granting the target compound an extra degree of conformational freedom relative to the regioisomer. This structural feature provides a tunable balance between the rigidity of the cyclopropane core (which pre-organizes the amine-bearing carbon) and sufficient flexibility at the ester terminus for productive binding interactions. The free acid has only 3 rotatable bonds, reflecting the loss of the ester ethyl group, a constraint that may limit its utility as a flexible linker.

Conformational constraint Ligand pre-organization Entropic penalty

Topological Polar Surface Area (TPSA) is Identical Across Ester Analogs but 17% Lower than the Free Acid

The target compound has a TPSA of 52.3 Ų, which is mathematically identical to the methyl ester, tert-butyl ester, and the regioisomer (all 52.3 Ų) but 17.4% lower than the free acid (63.3 Ų) [1]. TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 70 Ų are considered favorable for blood-brain barrier penetration. The ester forms uniformly meet the more stringent <60 Ų threshold, whereas the free acid falls into the borderline absorption zone. This confirms that esterification is essential for maintaining favorable passive permeability characteristics in this scaffold class.

Membrane permeability Blood-brain barrier penetration Oral bioavailability

Class-Level Evidence: Cyclopropane-Constrained Amino Acids are Privileged Scaffolds for BACE1 and Calcium Channel Targets

While no direct bioactivity data are available for the target compound itself, structurally related cyclopropane amino acids have demonstrated quantifiable target engagement. trans-Cyclopropyl moieties used as conformational constraints in BACE1 inhibitors achieved ligand-efficient binding in enzyme and cellular assays [1]. Cyclopropyl β-amino acid analogues of pregabalin and gabapentin were shown to be potent binders of the α2-δ subunit of voltage-gated calcium channels with in vivo anticonvulsant effects observed for compound 34 after intracerebroventricular administration [2]. Additionally, cis-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP) acts as a GABA receptor agonist, with the (+)- and (-)-enantiomers exhibiting opposite pharmacology at recombinant ρ1 and ρ2 GABAC receptors [3]. These class-level findings demonstrate that the cyclopropane-constrained aminomethyl scaffold is a validated pharmacophore across multiple neurological and CNS target classes.

BACE1 inhibition Calcium channel modulation Conformational constraint

Commercial Availability: Multi-Vendor Sourcing with 98% Assay Purity Reduces Supply Chain Risk

The target compound is available from multiple independent vendors at a specified purity of 98% [1], including Enamine (catalog EN300-6507987) and Leyan (catalog 1600606). This multi-source availability reduces single-vendor dependency risk compared to less common analogs. The compound is stocked in quantities ranging from 50 mg to 5 g, with bulk inquiry options available. The free acid analog (CAS 1520003-13-7), in contrast, is listed as 'Discontinued' by at least one supplier , indicating that the ethyl ester is the more reliably procurable form for sustained research programs.

Procurement Supply chain Purity specification

Recommended Research and Industrial Application Scenarios for Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate


Conformationally Constrained Peptidomimetic Synthesis Requiring Balanced logP

When designing peptidomimetics that must balance passive membrane permeability with aqueous solubility, the target compound's XLogP3 of 0.1 [1] represents an optimal intermediate lipophilicity window. The ethyl ester can be incorporated as a semi-rigid linker, with the cyclopropane ring locking the amine geometry while the ester side chain retains sufficient flexibility for productive target engagement. This is particularly relevant for CNS-targeted peptidomimetics where TPSA ≤60 Ų (the target compound is 52.3 Ų) is desirable for blood-brain barrier penetration [1].

Scaffold Diversification via Orthogonal Amine and Ester Reactivity

The target compound's bifunctional architecture—a primary amine and an ethyl ester attached to the same cyclopropyl carbon—enables sequential orthogonal derivatization [2]. The amine can undergo reductive amination, amide coupling, or sulfonylation while the ethyl ester remains intact for subsequent hydrolysis or transesterification. This orthogonal reactivity profile supports the generation of diverse compound libraries from a single building block, a key requirement in fragment-based drug discovery and hit-to-lead optimization.

GABA-Mimetic or Calcium Channel Modulator Lead Generation

Based on class-level evidence showing that cyclopropane-constrained aminomethyl acids exhibit activity at GABA receptors and voltage-gated calcium channel α2-δ subunits [3][4], the target compound can serve as a protected precursor for the synthesis of novel GABA analogs or gabapentinoid-like structures. The ethyl ester protection allows for late-stage deprotection to the free acid or direct incorporation into larger pharmacophores, enabling systematic SAR exploration of the constrained cyclopropane scaffold.

BACE1 Inhibitor Fragment Growing and Lead Optimization

The demonstrated utility of trans-cyclopropyl moieties as ligand-efficient conformational constraints in BACE1 inhibitor programs [5] supports the use of the target compound as a fragment-growing starting point. Its cyclopropane core can pre-organize the aminomethyl group for key hydrogen-bonding interactions within the BACE1 active site, while the ethyl ester provides a synthetic handle for further elaboration into more potent, selective inhibitors.

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